Methyl 3-formylbenzoate
Overview
Description
Methyl 3-formylbenzoate, also known as methyl benzaldehyde-3-carboxylate, is an organic compound with the molecular formula C9H8O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a formyl group is attached to the benzene ring at the meta position. This compound is a white to light yellow crystalline solid with a melting point of 48-52°C .
Mechanism of Action
Target of Action
Methyl 3-formylbenzoate is an organic compound It has been used in the preparation of bioactive compounds such as meso-tetrakis(3-carboxyphenyl)porphyrin and methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate .
Mode of Action
It is known to participate in organic synthesis reactions, such as c-c bond formation .
Biochemical Pathways
It is used in the synthesis of bioactive compounds, suggesting it may play a role in various biochemical reactions .
Result of Action
This compound has been used in the preparation of bioactive compounds. For instance, it has been used to synthesize Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which shows moderate SENP1 protease inhibition activity . This suggests that this compound could potentially influence cellular processes through its derivatives.
Action Environment
It is known that it should be stored in a dark place and sealed in dry conditions . This suggests that light and moisture could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: 3-carboxybenzoic acid.
Reduction: Methyl 3-hydroxymethylbenzoate.
Substitution: Methyl 3-nitrobenzoate, methyl 3-bromobenzoate.
Scientific Research Applications
Methyl 3-formylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules that can inhibit specific enzymes or proteins.
Medicine: It is involved in the development of drugs with potential anti-diabetic and anti-cancer properties.
Industry: It is used in the production of dyes, fragrances, and polymers.
Comparison with Similar Compounds
- Methyl 4-formylbenzoate
- Methyl 2-formylbenzoate
- Methyl 3-hydroxybenzoate
- Methyl 3-nitrobenzoate
Comparison: Methyl 3-formylbenzoate is unique due to the position of the formyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, methyl 4-formylbenzoate has the formyl group at the para position, leading to different substitution patterns and reactivity compared to the meta position in this compound .
Properties
IUPAC Name |
methyl 3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBCUAQEZINCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348623 | |
Record name | methyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52178-50-4 | |
Record name | methyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAS 52178-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant finding regarding the synthesis of Methyl 3-formylbenzoate?
A1: A recent study [] investigated the synthesis of this compound through the Sommelet reaction. The research focused on optimizing the reaction conditions to achieve a high yield and purity of the final product. The study found that using a 1:1.5 molar ratio of Methyl 3-(chloromethyl)benzoate to urotropine, ethanol as the solvent (with a 1:1.5 mass ratio of starting material to solvent), sulfuric acid as the acidifier, and a reaction time of 6 hours at reflux temperature resulted in a 97.06% yield of this compound with 98% purity after extraction and recrystallization.
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